Specific Scientific Field: Chemistry - Organic Synthesis
Summary of the Application: 1,2-Bis(2-chloroethoxy)ethane has been used in the synthesis of ionic compounds . Specifically, it was used in the synthesis of 1,1′-[1,2-ethanediyl bis(oxy-1,2-ethanediyl)] bis[3-methyl-1H-imidazolium-1-yl] chloride .
Specific Scientific Field: Chemistry - Energy Storage
Summary of the Application: 1,2-Bis(2-chloroethoxy)ethane has been used as the base solvent in a localized high-concentration electrolyte (LHCE) system . This was inspired by the flame-retarding mechanism of chlorine in fire-extinguishing agents .
Specific Scientific Field: Chemistry - Solvent Chemistry
Summary of the Application: 1,2-Bis(2-chloroethoxy)ethane is used as a solvent for hydrocarbons and oils . Solvents are substances that can dissolve other substances, and in this case, 1,2-Bis(2-chloroethoxy)ethane can dissolve hydrocarbons and oils.
Summary of the Application: 1,2-Bis(2-chloroethoxy)ethane is used as an intermediate in the synthesis of resins and insecticides . An intermediate is a substance produced during the reaction that further reacts to give the desired product.
1,2-Bis(2-chloroethoxy)ethane, also known by its CAS number 112-26-5, is a chemical compound with the molecular formula C₆H₁₂Cl₂O₂. It is characterized by its colorless to nearly colorless liquid form and has a molecular weight of approximately 187.06 g/mol. The compound features two chloroethoxy groups attached to an ethane backbone, making it a significant chemical in various applications, particularly in organic synthesis and pharmaceutical intermediates.
As 1,2-Bis(2-chloroethoxy)ethane is an intermediate, it does not have a direct mechanism of action in biological systems. Its purpose is to be transformed into other molecules with specific biological activities.
Several methods exist for synthesizing 1,2-Bis(2-chloroethoxy)ethane:
1,2-Bis(2-chloroethoxy)ethane has several applications:
Interaction studies involving 1,2-Bis(2-chloroethoxy)ethane primarily focus on its reactivity with nucleophiles and potential toxicity:
1,2-Bis(2-chloroethoxy)ethane shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2-(2-(2-Chloroethoxy)ethoxy)ethanol | 5197-62-6 | 1.00 | Contains an additional ethylene glycol unit |
Methyl 2-(2-chloroethoxy)acetate | 83881-47-4 | 0.61 | Contains an ester functional group |
2,5,8,11,14-Pentaoxapentadecane | 143-24-8 | 0.64 | Polyether structure with multiple ether linkages |
1,2-Bis(2-chloroethoxy)ethane is unique due to its specific arrangement of chloroethyl groups on an ethane backbone. This configuration allows it to participate in distinct
The compound’s synthesis dates back to the mid-20th century, when methods involving the chlorination of triethylene glycol with thionyl chloride ($$ \text{SOCl}_2 $$) emerged as efficient routes. These early procedures, often conducted in the presence of pyridine to neutralize hydrochloric acid byproducts, laid the foundation for its industrial production.
A pivotal moment occurred in 1967 when Charles J. Pedersen serendipitously synthesized dibenzo-18-crown-6, a macrocyclic polyether, using bis(2-chloroethyl) ether. This breakthrough demonstrated the compound’s potential in constructing supramolecular architectures, sparking decades of research into host-guest chemistry. Pedersen’s work revealed that 1,2-bis(2-chloroethoxy)ethane and related dihaloethers enable intramolecular nucleophilic substitution reactions critical for macrocycle formation.
By the 1980s, the compound became integral to polymer chemistry, particularly in synthesizing poly(ethylene oxide-co-ethylene sulfide)s, which are oxidized to sulfone-containing polymers with tunable properties. Its adaptability in diverse synthetic contexts solidified its status as a staple in organic laboratories.
1,2-Bis(2-chloroethoxy)ethane’s chlorine atoms undergo nucleophilic substitution with amines, alcohols, and thiols, enabling the synthesis of:
Table 1: Key Reaction Pathways of 1,2-Bis(2-chloroethoxy)ethane
The compound serves as a monomer for:
1,2-Bis(2-chloroethoxy)ethane is employed in synthesizing active pharmaceutical ingredients (APIs) and excipients. For instance, it facilitates the production of:
Recent computational investigations have elucidated the reaction pathways in macrocycle synthesis. For example, density functional theory (DFT) studies revealed that alkali metal ions (e.g., Na⁺, K⁺) lower the activation energy for cyclization via template effects, favoring dibenzo-18-crown-6 formation over side products. These insights guide rational design of new macrocycles.
Efforts to optimize synthesis routes include:
A patent analysis reveals increasing interest in its applications in:
Table 2: Recent Patent and Research Highlights
Corrosive;Acute Toxic;Irritant